Antirhine

Description

Structure

3D Structure

Properties

IUPAC Name |

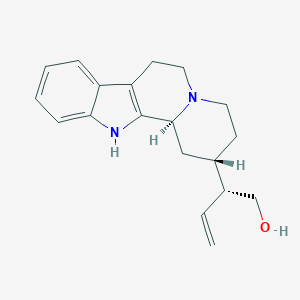

(2R)-2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]but-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h2-6,13-14,18,20,22H,1,7-12H2/t13-,14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMNVEAAYOFGCI-DEYYWGMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](CO)[C@H]1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936319 | |

| Record name | 2-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16049-28-8 | |

| Record name | (βR,2S,12bS)-β-Ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine-2-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16049-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhazinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016049288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Antirhine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antirhine, a naturally occurring indole (B1671886) alkaloid, has garnered interest within the scientific community for its potential therapeutic applications, notably its analgesic properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. The document is structured to serve as a foundational resource for researchers, scientists, and professionals engaged in drug discovery and development. It consolidates available quantitative data, outlines experimental methodologies for property determination, and visualizes relevant biological pathways and experimental workflows.

Introduction

This compound is a corynanthe-type monoterpenoid indole alkaloid found in various plant species. Its chemical structure, characterized by a complex heterocyclic system, underpins its biological activity. A thorough understanding of its physical and chemical properties is paramount for its isolation, characterization, and development as a potential therapeutic agent. This guide aims to provide a detailed compilation of these properties, drawing from available scientific literature and chemical databases.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing appropriate experimental and formulation strategies.

| Property | Value | Source/Method |

| Molecular Formula | C₁₉H₂₄N₂O | Mass Spectrometry |

| Molecular Weight | 296.41 g/mol | Mass Spectrometry |

| Physical State | Solid | Visual Observation |

| Boiling Point | 488.2 ± 40.0 °C (Predicted) | Computational Prediction[1][2] |

| Solubility | Soluble in Methanol, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Experimental Observation[1][3] |

| pKa | 14.72 ± 0.10 (Predicted) | Computational Prediction[1] |

| Storage Temperature | -20°C | Supplier Data |

| CAS Number | 16049-28-8 | Chemical Registry |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound relies on a suite of established analytical techniques. While specific experimental details for this compound are not extensively published, this section outlines the general methodologies employed for alkaloid characterization.

Spectroscopic Analysis

Spectroscopic methods are fundamental for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

-

13C NMR: Reveals the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to establish detailed correlations between protons and carbons, confirming the complex ring structure of this compound.

General Protocol for NMR Analysis of Indole Alkaloids:

-

Dissolve a pure sample of the alkaloid (1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the raw data (Fourier transformation, phasing, baseline correction).

-

Analyze the chemical shifts, coupling constants, and cross-peaks to assign all proton and carbon signals and confirm the structure.

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): Provides information on the molecular weight and fragmentation pattern, which aids in structural elucidation.

-

Electrospray Ionization (ESI-MS): A soft ionization technique often coupled with liquid chromatography (LC-MS) for accurate mass determination and analysis of complex mixtures.

General Protocol for Mass Spectrometric Analysis:

-

Introduce a solution of the sample into the mass spectrometer.

-

For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam.

-

For ESI-MS, the sample solution is sprayed through a charged capillary, creating fine droplets from which ions are desorbed.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

-

Infrared (IR) Spectroscopy:

-

Identifies the presence of specific functional groups (e.g., O-H, N-H, C=O, C=C) based on their characteristic vibrational frequencies.

General Protocol for FT-IR Analysis:

-

Prepare the sample as a KBr pellet, a thin film, or in a suitable solvent.

-

Place the sample in the path of an infrared beam.

-

Record the spectrum, which shows the absorption of infrared radiation as a function of wavenumber.

-

Crystallography

-

X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in its crystalline state.

General Protocol for X-ray Crystallography:

-

Grow single crystals of the compound of sufficient size and quality.

-

Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam.

-

Collect the diffraction data as the crystal is rotated.

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure to determine the atomic coordinates and build a 3D model of the molecule.

-

Biological Activity and Signaling Pathways

This compound has been reported to exhibit analgesic activity, suggesting its interaction with biological pathways involved in pain perception. While the precise molecular targets and signaling cascades modulated by this compound are still under investigation, its structural similarity to other indole alkaloids suggests potential mechanisms of action.

Potential Analgesic Mechanisms

The analgesic effects of many alkaloids are mediated through their interaction with the central and peripheral nervous systems. Potential pathways for this compound's analgesic activity may include:

-

Opioid Receptor Modulation: Many alkaloids exert their analgesic effects by binding to and activating opioid receptors (μ, δ, and κ). This leads to a cascade of intracellular events that ultimately reduce the transmission of pain signals.

-

Anti-inflammatory Action: Pain is often associated with inflammation. This compound may possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators like prostaglandins (B1171923) and cytokines.

The following diagram illustrates a generalized signaling pathway for opioid receptor activation, a potential mechanism for this compound's analgesic effect.

References

An In-depth Technical Guide to the Solubility of Antirhine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of antirhine, an indole (B1671886) alkaloid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for its experimental determination. It includes qualitative solubility information, a detailed, generalized experimental protocol for quantitative solubility determination, and a visual representation of this workflow. Additionally, while specific signaling pathways for this compound are not well-documented, a representative signaling pathway commonly modulated by indole alkaloids is presented to fulfill the visualization requirement.

Introduction to this compound

This compound is an indole alkaloid that has been isolated from various plant species. As with many alkaloids, understanding its solubility in common laboratory solvents is a critical first step in preclinical research and drug development. This parameter is essential for designing in vitro assays, developing analytical methods, and creating suitable formulations for further studies.

Qualitative Solubility of this compound

General literature and supplier data indicate that this compound exhibits the following qualitative solubility characteristics:

-

Soluble in: Methanol (B129727), Dimethyl Sulfoxide (DMSO).

-

General Alkaloid Solubility: As a general characteristic of alkaloids, this compound is expected to be more soluble in polar organic solvents and acidic aqueous solutions. Its free base form is typically less soluble in neutral water.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a range of common laboratory solvents is not extensively reported in peer-reviewed literature. To facilitate research and development, the following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water (pH 7.0) | 25 | Shake-Flask with HPLC-UV | ||

| Ethanol | 25 | Shake-Flask with HPLC-UV | ||

| Methanol | 25 | Shake-Flask with HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask with HPLC-UV | ||

| Dimethylformamide (DMF) | 25 | Shake-Flask with HPLC-UV | ||

| Acetone | 25 | Shake-Flask with HPLC-UV | ||

| Acetonitrile | 25 | Shake-Flask with HPLC-UV | ||

| Dichloromethane | 25 | Shake-Flask with HPLC-UV |

Note: The molecular weight of this compound (C₁₉H₂₄N₂O) is 296.41 g/mol .

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol describes a standardized and widely accepted method for determining the equilibrium solubility of a compound like this compound.

4.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the solution becomes saturated and equilibrium is reached. After separating the undissolved solid, the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

4.2. Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (HPLC grade)

-

Volumetric flasks, pipettes, and vials

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

4.3. Procedure

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

-

-

Sample Preparation for Solubility Determination:

-

Add an excess amount of solid this compound to a series of vials, ensuring there is more compound than will dissolve. A general starting point is to add approximately 5-10 mg of this compound to 1-2 mL of each test solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particles. Alternatively, centrifuge the samples at high speed and carefully collect the supernatant.

-

-

Quantification by HPLC:

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the prepared calibration standards and the diluted samples into the HPLC system.

-

Analyze the samples and record the peak areas.

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the final solubility in mg/mL and mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Representative Signaling Pathway for Indole Alkaloids

While specific signaling pathways directly modulated by this compound are not well-established in the current literature, many indole alkaloids are known to exert their biological effects by interacting with key cellular signaling cascades. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a central role in regulating cell proliferation, differentiation, and survival. The diagram below illustrates a simplified MAPK/ERK pathway, which is a common target for bioactive compounds, including various alkaloids.

This diagram illustrates how external signals, like growth factors, can trigger a cascade of protein phosphorylations that ultimately lead to changes in gene expression and cellular responses. Bioactive molecules, such as certain indole alkaloids, can potentially inhibit components of this pathway (e.g., Raf or MEK), thereby modulating cell behavior. This serves as a hypothetical model for how this compound might exert pharmacological effects.

In-Depth Technical Guide to the Crystal Structure of Antirhine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antirhine is a pentacyclic indole (B1671886) alkaloid that belongs to the Corynanthe class of monoterpenoid indole alkaloids. Its complex molecular architecture, featuring multiple stereocenters, has made it a subject of interest in phytochemical research and synthetic organic chemistry. The precise three-dimensional arrangement of its atoms, determined through X-ray crystallography, is crucial for understanding its chemical reactivity, biological activity, and for guiding the development of potential therapeutic agents. This guide provides a detailed overview of the crystal structure of this compound, including its X-ray crystallography data and the experimental protocols used for its determination.

Crystal Structure and X-ray Crystallography Data of this compound Methiodide

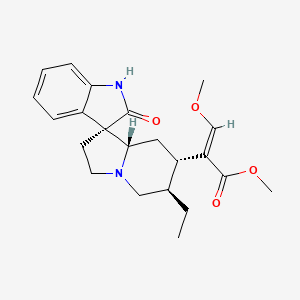

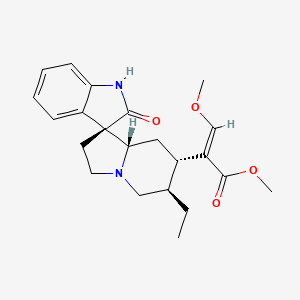

The absolute configuration of this compound was definitively established through X-ray crystallographic analysis of its methiodide derivative. The quaternization of the tertiary nitrogen atom facilitates the formation of high-quality single crystals suitable for diffraction studies.

Crystallographic Data

The following table summarizes the key crystallographic data obtained for this compound methiodide.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 10.34 Å |

| b | 12.65 Å |

| c | 17.01 Å |

| Volume (V) | 2223 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density (D_c) | 1.45 g/cm³ |

Bond Lengths and Angles

The molecular geometry of this compound is characterized by specific bond lengths and angles that define its rigid pentacyclic framework. The tables below present a selection of key intramolecular distances and angles.

Selected Bond Lengths (Å)

| Bond | Length (Å) |

| N(1)-C(2) | 1.38 |

| N(1)-C(7a) | 1.39 |

| N(4)-C(3) | 1.52 |

| N(4)-C(5) | 1.53 |

| N(4)-C(21) | 1.51 |

| C(15)-C(16) | 1.54 |

| C(16)-O(17) | 1.44 |

Selected Bond Angles (°)

| Angle | Value (°) |

| C(2)-N(1)-C(7a) | 108.9 |

| C(3)-N(4)-C(5) | 111.2 |

| C(3)-N(4)-C(21) | 110.5 |

| C(5)-N(4)-C(21) | 109.8 |

| N(1)-C(2)-C(3) | 124.5 |

| N(4)-C(3)-C(14) | 112.1 |

Experimental Protocols

The determination of the crystal structure of this compound methiodide involves a series of well-defined experimental procedures.

Crystallization

Single crystals of this compound methiodide suitable for X-ray diffraction were grown by slow evaporation from a methanol (B129727) solution. The process involves dissolving the purified this compound methiodide in a minimal amount of hot methanol and allowing the solvent to evaporate slowly at room temperature over several days.

X-ray Data Collection

A suitable single crystal was mounted on a goniometer head and placed in a stream of cold nitrogen gas (100 K) to minimize thermal vibrations and protect the crystal from radiation damage. X-ray diffraction data were collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The data collection strategy typically involves a series of ω-scans to cover a significant portion of the reciprocal space.

Structure Solution and Refinement

The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods, which provide an initial electron density map. This map was then interpreted to locate the positions of the non-hydrogen atoms. The structural model was subsequently refined by full-matrix least-squares methods, minimizing the difference between the observed and calculated structure factors. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure using X-ray crystallography.

Caption: A flowchart illustrating the key stages in the determination of the crystal structure of a small molecule like this compound methiodide.

Mechanism of Action of Antirhine in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antirhine, a monoterpene indole (B1671886) alkaloid isolated from the plant Rhazya stricta, has emerged as a compound of interest in oncology research due to its cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in cancer cells. While research specifically on this compound is still in its nascent stages, this document compiles the available data on its cytotoxic activity and outlines the standard experimental protocols and key signaling pathways that are crucial for elucidating its anticancer properties. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating this compound as a potential therapeutic agent.

Introduction

Natural products have historically been a rich source of novel anticancer agents. Monoterpene indole alkaloids, a diverse class of phytochemicals, have demonstrated a wide range of biological activities, including potent antitumor effects. This compound, isolated from the medicinal plant Rhazya stricta, is one such compound that has shown promise in preliminary studies. Understanding its precise mechanism of action is paramount for its potential development as a clinical candidate. This guide will delve into the known cytotoxic effects of this compound and provide a framework for future research by detailing relevant experimental methodologies and key signaling pathways implicated in cancer progression.

Cytotoxic Activity of this compound

The primary evidence for the anticancer potential of this compound stems from in vitro cytotoxicity assays. These assays are fundamental in determining the concentration at which a compound inhibits cancer cell proliferation.

Quantitative Data on Cytotoxicity

A study by Al-Taweel et al. (2022) investigated the cytotoxic effects of this compound and several other monoterpene indole alkaloids isolated from Rhazya stricta against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined using the MTT assay.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 23.2 ± 1.68 | |

| MCF-7 | Breast Cancer | Similar to compound 6 (20-epi-sitsirikine) | |

| HepG2 | Liver Cancer | Cytotoxic |

Note: The study by Al-Taweel et al. (2022) indicated that this compound (compound 7 ) showed a similar cytotoxic effect against MCF-7 cells as compound 6 (20-epi-sitsirikine) and also exhibited cytotoxicity against HepG2 cells, though a specific IC50 value was not provided for these two cell lines in the publication.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of this compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects. Investigating whether this compound induces apoptosis is a critical step in understanding its mechanism of action.

General Apoptotic Signaling Pathway

Apoptosis is primarily regulated by two interconnected pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the apoptotic process. Key proteins involved include the Bcl-2 family (which includes pro-apoptotic members like Bax and Bak, and anti-apoptotic members like Bcl-2 and Bcl-xL) and caspases (initiator caspases like caspase-8 and -9, and effector caspases like caspase-3).

Figure 1: A simplified diagram of the extrinsic and intrinsic apoptotic signaling pathways.

Experimental Protocol: Annexin V/PI Apoptosis Assay

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS, and when conjugated to a fluorochrome, it can identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI- (Lower Left Quadrant): Live cells

-

Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

-

Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

-

Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

-

Cell Cycle Analysis

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.

The Cell Cycle

The cell cycle is a series of events that takes place in a cell as it grows and divides. It consists of four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Checkpoints between these phases ensure the fidelity of cell division. Arrest at these checkpoints can be a key mechanism of anticancer drug action.

Unveiling the Pro-Apoptotic Potential of Antirhine and Related Alkaloids from Rhazya stricta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anti-cancer agents has led to a significant focus on natural products, with plant-derived alkaloids emerging as a promising source of therapeutic leads. Among these, monoterpene indole (B1671886) alkaloids from the plant Rhazya stricta have garnered attention for their cytotoxic effects on various cancer cell lines. This technical guide delves into the in vitro apoptotic pathways induced by antirhine and its related alkaloids, providing a comprehensive overview of the current understanding of their mechanisms of action. While detailed studies on the specific apoptotic pathways of this compound are still emerging, research on the crude alkaloid extract of Rhazya stricta (CAERS) and other isolated alkaloids from this plant, such as rhazyaminine, offers significant insights into the potential mechanisms. Evidence strongly suggests that these compounds trigger apoptosis primarily through the intrinsic, or mitochondrial, pathway.

This document serves as a resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental protocols for assessing apoptosis, and visualizing the proposed signaling cascades.

Quantitative Data on Cytotoxicity and Apoptosis

The following tables summarize the cytotoxic and pro-apoptotic effects of alkaloids isolated from Rhazya stricta and its crude extract on various human cancer cell lines.

Table 1: Cytotoxicity (IC50 Values) of Rhazya stricta Alkaloids

| Compound/Extract | Cell Line | IC50 (µM) | Reference |

| This compound | HeLa | 23.2 ± 1.68 | [1] |

| Razyzmide | MCF-7 | 5.1 ± 0.10 | [1] |

| Razyzmide | HepG2 | 5.1 ± 0.28 | [1] |

| Razyzmide | HeLa | 3.1 ± 0.17 | [1] |

| epi-Rhazyaminine | HeLa | 23.4 ± 2.07 | [1] |

| 20-epi-Sitsirikine | HeLa | 12.4 ± 1.51 | |

| Crude Alkaloid Extract (CAERS) | PANC-1 | 78.77 µg/mL | |

| Crude Alkaloid Extract (CAERS) | AsPC-1 | 41.4 µg/mL |

Table 2: Apoptosis Induction by Rhazya stricta Alkaloids

| Compound/Extract | Cell Line | Treatment Concentration | % Apoptotic Cells | Reference |

| Razyzmide | MCF-7 | Not Specified | 31.4 ± 0.2 | |

| Razyzmide | HepG2 | Not Specified | 29.2 ± 0.5 | |

| Razyzmide | HeLa | Not Specified | 34.9 ± 0.6 |

Signaling Pathways

The primary mechanism of apoptosis induction by the crude alkaloid extract of Rhazya stricta (CAERS) appears to be the mitochondria-mediated intrinsic pathway. This pathway is characterized by a series of intracellular events that converge on the mitochondria to release pro-apoptotic factors. The proposed signaling cascade is as follows:

-

Induction of Apoptotic Stimulus: Treatment with CAERS initiates cellular stress.

-

Regulation of Bcl-2 Family Proteins: An increase in the Bax/Bcl-2 ratio is observed. Bax, a pro-apoptotic protein, is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.

-

Executioner Caspase Activation: Caspase-9 then activates executioner caspases, such as caspase-3.

-

Cleavage of Cellular Substrates: Activated caspase-3 cleaves various cellular substrates, including poly(ADP-ribose)-polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Furthermore, studies on rhazyaminine, another alkaloid from R. stricta, have shown that it downregulates the anti-apoptotic gene Bcl-2, further supporting the involvement of the intrinsic apoptotic pathway.

Caption: Proposed intrinsic apoptotic pathway induced by R. stricta alkaloids.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess this compound-induced apoptosis in vitro.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HepG2, HeLa) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 48 hours.

-

Cell Harvesting: Trypsinize the cells and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 0.5 mL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Caption: General experimental workflow for in vitro analysis of this compound-induced apoptosis.

Conclusion and Future Directions

The available evidence strongly suggests that alkaloids from Rhazya stricta, including potentially this compound, induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This is supported by data showing alterations in the Bax/Bcl-2 ratio, cytochrome c release, and activation of caspases. However, to fully elucidate the specific role and detailed mechanism of this compound, further research is warranted. Future studies should focus on:

-

Detailed pathway analysis of pure this compound: Investigating the effects of isolated this compound on a wider range of apoptotic and cell survival signaling pathways (e.g., extrinsic pathway, PI3K/Akt, MAPK pathways).

-

In vivo studies: Validating the in vitro findings in animal models to assess the therapeutic potential and safety profile of this compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing this compound analogs to identify more potent and selective anti-cancer agents.

This technical guide provides a foundational understanding of the pro-apoptotic potential of this compound and related alkaloids, offering a valuable resource for the continued development of these natural compounds as novel cancer therapeutics.

References

The Effect of Antirhine on Cell Cycle Progression in Tumor Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antirhine is a monoterpene indole (B1671886) alkaloid isolated from the medicinal plant Rhazya stricta. This plant has a long history in traditional medicine and is known to be a rich source of alkaloids with various pharmacological activities, including potential anticancer properties. The effect of plant extracts and isolated compounds on the cell cycle of tumor cells is a key area of cancer research. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the effects of this compound and related compounds from Rhazya stricta on the cell cycle progression of tumor cell lines. Due to the nascent stage of research on pure this compound, this guide synthesizes findings from studies on crude extracts of Rhazya stricta and other closely related alkaloids isolated from the same plant to infer the potential mechanisms of this compound.

Quantitative Data on Cell Cycle Effects

Direct quantitative data on the effect of pure this compound on cell cycle distribution in tumor cell lines is not yet available in the scientific literature. However, studies on crude alkaloid extracts of Rhazya stricta and other isolated alkaloids from this plant provide valuable insights into its potential to modulate the cell cycle.

| Compound/Extract | Cell Line | Concentration | Treatment Duration | Effect on Cell Cycle | Reference |

| Ethanol (B145695) Extract of Rhazya stricta Leaves | HepG2 (Hepatocellular Carcinoma) | Not Specified | 12 & 48 hours | G2/M phase arrest | [1] |

| 24 hours | G1/S phase restriction | [1] | |||

| Crude Alkaloid Extract of Rhazya stricta (CAERS) | A549 (Non-small cell lung cancer) | Not Specified | 24 hours | Downregulation of Cyclin D1 and c-Myc mRNA | [2] |

| Razyamide (an alkaloid from Rhazya stricta) | MCF-7 (Breast Adenocarcinoma) | IC50 | 48 hours | G1 phase arrest (25.7% increase) | [1] |

| HepG2 (Hepatocellular Carcinoma) | IC50 | 48 hours | G1 phase arrest (40.5% increase) and G2/M phase decrease (59.2%) | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effect of a compound like this compound on cell cycle progression.

Cell Culture and Treatment

-

Cell Lines: Human tumor cell lines (e.g., MCF-7, HepG2, A549) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Cells are seeded in culture plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Cells are incubated for specified time points (e.g., 12, 24, 48 hours).

Cell Cycle Analysis by Flow Cytometry

-

Principle: This method quantifies the DNA content of individual cells to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Procedure:

-

Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.

-

Fixation: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then fixed in 70% ethanol at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.

-

Analysis: The DNA content is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell. The data is then analyzed using appropriate software to generate a histogram representing the distribution of cells in the different cell cycle phases.

-

Western Blot Analysis of Cell Cycle Regulatory Proteins

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation (e.g., cyclins, CDKs, p53, p21).

-

Procedure:

-

Protein Extraction: After treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-Cyclin D1, anti-c-Myc, anti-p21, anti-p53, anti-β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: General overview of the G1/S cell cycle checkpoint regulation.

Caption: Hypothesized mechanism of cell cycle arrest by Rhazya stricta alkaloids.

Experimental Workflow

Caption: Workflow for investigating the effect of this compound on the cell cycle.

Conclusion

The available evidence suggests that alkaloids from Rhazya stricta, the plant source of this compound, possess the ability to modulate the cell cycle in tumor cell lines, leading to cell cycle arrest at the G1/S and G2/M checkpoints. The downregulation of key cell cycle regulatory proteins such as Cyclin D1 and c-Myc by a crude alkaloid extract of R. stricta points towards a potential mechanism of action. However, it is crucial to emphasize that research on the specific effects of purified this compound on cell cycle progression is still lacking.

Future studies should focus on elucidating the precise role of this compound in the observed cell cycle effects of Rhazya stricta extracts. This would involve performing detailed cell cycle analysis and investigating the impact on a wider range of cell cycle regulatory proteins using purified this compound. Such research will be instrumental in determining the potential of this compound as a novel anticancer agent.

References

- 1. Monoterpene Indole Alkaloids from the Aerial Parts of Rhazya stricta Induce Cytotoxicity and Apoptosis in Human Adenocarcinoma Cells [mdpi.com]

- 2. Crude alkaloid extract of Rhazya stricta inhibits cell growth and sensitizes human lung cancer cells to cisplatin through induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Modulation of Signal Transduction Pathways by Antirhine and Related Indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antirhine is a monoterpene indole (B1671886) alkaloid with potential therapeutic applications. While a distinct "this compound signal transduction pathway" is not formally recognized in current literature, the biological activities of this compound and structurally related alkaloids can be understood through their modulation of pivotal, well-established intracellular signaling cascades. This technical guide delineates the putative mechanisms by which this compound may influence cellular function by targeting key pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt. This document provides a comprehensive overview of these pathways, quantitative data from related compounds, detailed experimental protocols for assessing pathway modulation, and visualizations to facilitate understanding.

Introduction to this compound and its Putative Signaling Targets

This compound is a naturally occurring tetracyclic indole alkaloid found in plants of the Apocynaceae and Rubiaceae families.[1] Like other monoterpene indole alkaloids, it is investigated for a range of pharmacological activities. Its biological effects are likely mediated through the modulation of complex intracellular signaling networks that are central to inflammation, cell proliferation, survival, and apoptosis.

Structurally similar oxindole (B195798) alkaloids, such as Rhynchophylline and Isorhynchophylline, have been shown to exert anti-inflammatory and neuroprotective effects by inhibiting key signaling pathways.[2][3][4][5] For instance, Rhynchophylline is known to suppress the activation of NF-κB and inhibit the phosphorylation of ERK and p38 MAPKs. Based on these precedents, this guide will focus on the NF-κB, MAPK, and PI3K/Akt pathways as the most probable targets for modulation by this compound.

Below are the chemical structures of this compound and its related analogs, Rhynchophylline and Isorhynchophylline.

| Compound | Chemical Structure |

| This compound |  |

| Rhynchophylline |  |

| Isorhynchophylline |  |

Core Signaling Pathways and Putative Modulation

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, the NF-κB dimer (most commonly p65/p50) is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. The freed NF-κB dimer then translocates to the nucleus to activate the transcription of target genes. Related alkaloids have been shown to inhibit NF-κB activation.

Caption: Putative inhibition of the canonical NF-κB signaling pathway by this compound.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a three-tiered kinase system (MAP3K -> MAP2K -> MAPK) that translates extracellular stimuli into cellular responses such as proliferation, differentiation, and apoptosis. Key MAPK families include ERK, JNK, and p38. Dysregulation of these pathways is common in cancer and inflammatory diseases. Indole alkaloids have been reported to inhibit the phosphorylation of ERK and p38, thereby suppressing downstream events.

References

Key Enzymes in the Biosynthesis of Antirhine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antirhine is a monoterpenoid indole (B1671886) alkaloid (MIA), a class of natural products exhibiting a wide range of pharmacological activities. The intricate biosynthetic pathway of this compound, originating from the central precursor strictosidine (B192452), involves a series of enzymatic transformations. This technical guide provides a comprehensive overview of the key enzymes involved in this pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the biochemical processes to aid researchers in the fields of natural product biosynthesis, metabolic engineering, and drug discovery.

The biosynthesis of this compound begins with the formation of strictosidine, the universal precursor to all MIAs. This is followed by deglycosylation and a subsequent reduction of the reactive intermediate, the strictosidine aglycone. While the initial steps are well-characterized, the precise enzymatic conversion of the strictosidine aglycone to this compound is an area of ongoing research. This guide focuses on the established and putative enzymes in this critical pathway.

Core Enzymes and Biosynthetic Pathway

The biosynthesis of this compound can be broadly divided into two major stages: the formation of strictosidine and its conversion to the this compound scaffold.

Strictosidine Synthase (STR)

Strictosidine synthase (EC 4.3.3.2) catalyzes the crucial Pictet-Spengler condensation of tryptamine (B22526) and secologanin (B1681713) to form 3-α(S)-strictosidine.[1][2] This stereospecific reaction is the committed step in the biosynthesis of thousands of indole alkaloids.[1]

Strictosidine β-D-Glucosidase (SGD)

Strictosidine β-D-glucosidase (EC 3.2.1.105) is responsible for the hydrolysis of the glucose moiety from strictosidine, yielding the highly reactive strictosidine aglycone.[3][4] This intermediate is unstable and serves as a branch point for the synthesis of a vast array of MIA skeletons.

Reductases Acting on Strictosidine Aglycone

The conversion of the reactive strictosidine aglycone into stable alkaloid structures is primarily carried out by NADPH-dependent medium-chain dehydrogenase/reductases (MDRs). While a specific "this compound synthase" has not been definitively identified, enzymes such as Tetrahydroalstonine (B1682762) Synthase and Heteroyohimbine Synthase are known to reduce the strictosidine aglycone to various heteroyohimbine alkaloids, a class to which this compound is structurally related. It is plausible that this compound is a product of one of these enzymes or a yet-to-be-characterized reductase with similar activity.

-

Tetrahydroalstonine Synthase (THAS): This enzyme catalyzes the formation of the heteroyohimbine alkaloid tetrahydroalstonine from the strictosidine aglycone.

-

Heteroyohimbine Synthase (HYS): HYS is another MDR that acts on the strictosidine aglycone, producing a mixture of heteroyohimbine diastereomers, including ajmalicine (B1678821) and tetrahydroalstonine.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthetic pathway. It is important to note that obtaining precise kinetic constants for enzymes acting on the unstable strictosidine aglycone can be challenging.

| Enzyme | Source Organism | Substrate(s) | Km (mM) | Vmax or kcat | Optimal pH | Reference(s) |

| Strictosidine Synthase (STR) | Catharanthus roseus | Tryptamine | 2.3 | - | 6.8 | |

| Secologanin | 3.4 | - | 6.8 | |||

| Strictosidine Synthase (STR) | Catharanthus roseus | Tryptamine | 0.009 | 300-400 nkat/mg | - | |

| Tetrahydroalstonine Synthase 1 (THAS1) | Catharanthus roseus | Strictosidine aglycone | - | 1.518 ± 0.059 s-1 | - | |

| Tetrahydroalstonine Synthase 2 (THAS2) | Catharanthus roseus | Strictosidine aglycone | - | 0.033 ± 0.001 s-1 | - |

Note: '-' indicates data not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Heterologous Expression and Purification of MDRs (e.g., THAS, HYS)

This protocol is adapted from methods used for the expression and purification of plant-derived MDRs.

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the target MDR and clone it into an appropriate expression vector (e.g., pET-28a) with an N-terminal His6-tag.

-

Expression in E. coli: Transform the expression construct into E. coli BL21(DE3) cells. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue cultivation at 18°C for 16-20 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Wash the column extensively and elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

-

Purity Analysis: Assess the purity of the protein by SDS-PAGE.

In Vitro Enzyme Assay for THAS and HYS

This assay is designed to determine the activity and product profile of reductases acting on the strictosidine aglycone.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM potassium phosphate (B84403) buffer (pH 7.0)

-

5 mM NADPH

-

Strictosidine (to be converted in situ to the aglycone)

-

Purified Strictosidine β-D-Glucosidase (SGD)

-

-

Initiation of Aglycone Formation: Incubate the mixture at 30°C for 10 minutes to allow for the enzymatic conversion of strictosidine to the strictosidine aglycone.

-

Initiation of Reductase Reaction: Add the purified MDR enzyme (e.g., THAS or HYS) to the reaction mixture to a final concentration of 1 µM.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet any precipitate. Dilute the supernatant with an appropriate solvent (e.g., water with 0.1% formic acid) before analysis.

LC-MS Analysis of Heteroyohimbine Alkaloids

This method allows for the separation and identification of the various stereoisomers of heteroyohimbine alkaloids produced in the enzyme assays.

-

Instrumentation: Use a high-performance liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer.

-

Chromatographic Column: Employ a C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 × 50 mm).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: Develop a suitable gradient to separate the alkaloids of interest. A typical gradient might be a linear increase from 5% to 65% Solvent B over 15-20 minutes.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for identification. For heteroyohimbine alkaloids, a common MRM transition is m/z 353 -> 144.

-

-

Data Analysis: Identify and quantify the alkaloids by comparing their retention times and mass spectra with those of authentic standards.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthetic pathway of this compound and a typical experimental workflow for enzyme characterization.

Caption: Biosynthetic pathway of this compound from primary precursors.

Caption: Experimental workflow for characterizing a putative this compound biosynthesis enzyme.

Conclusion

The biosynthesis of this compound is a fascinating example of the complex chemical transformations that occur in medicinal plants. While the initial steps involving Strictosidine Synthase and Strictosidine β-D-Glucosidase are well-established, the final reductive step to yield this compound remains an active area of investigation. The medium-chain dehydrogenase/reductases, such as THAS and HYS, represent promising candidates for this crucial conversion. The data and protocols presented in this guide provide a solid foundation for researchers to further elucidate this pathway, potentially leading to the discovery of novel biocatalysts and the development of metabolic engineering strategies for the sustainable production of this compound and other valuable monoterpenoid indole alkaloids. Further research focusing on the substrate specificity and product profiles of known MDRs, as well as the exploration of uncharacterized reductases from this compound-producing plants, will be key to fully unraveling this biosynthetic puzzle.

References

- 1. researchgate.net [researchgate.net]

- 2. Anthranilate synthase - Wikipedia [en.wikipedia.org]

- 3. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the Diversity of Alkaloids in Catharanthus roseus: Nuclear Localization Suggests Metabolic Channeling in Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources and isolation of Antirhine

An In-depth Technical Guide to the Natural Sources and Isolation of Antirhine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₂₀H₂₄N₂O) is a pentacyclic monoterpenoid indole (B1671886) alkaloid (MIA) of the Corynanthe type. First identified in the 1960s, it represents a class of natural products with significant structural complexity and potential pharmacological activity. As research into natural product scaffolds for drug discovery continues, a comprehensive understanding of the sources and extraction methodologies for compounds like this compound is essential. This guide provides a detailed overview of the known natural sources of this compound, in-depth protocols for its isolation and purification, and a summary of its biological context, designed for professionals in the fields of phytochemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been isolated from a select number of plant species, primarily within the Rubiaceae (coffee) and Apocynaceae (dogbane) families. The concentration and presence of the alkaloid can vary based on the plant part, geographical location, and even environmental conditions such as drought.[1]

Data Presentation: Known Botanical Sources

The following table summarizes the primary plant species from which this compound and its derivatives have been successfully isolated. Quantitative yield data is sparsely reported in the literature; therefore, this table focuses on the confirmed presence and the plant material used for extraction.

| Plant Species | Family | Plant Part(s) Used | Isolated Alkaloid(s) | Reference(s) |

| Antirhea putaminosa | Rubiaceae | Leaves, Twigs | This compound | [1][2] |

| Rhazya stricta | Apocynaceae | Aerial Parts (Leaves) | This compound | [3][4][5] |

| Lerchea cf. bracteata | Rubiaceae | Aerial Parts | N(b)-methylthis compound | [6] |

Isolation Methodologies

The isolation of this compound follows general principles of alkaloid extraction, which leverage the basicity of the nitrogen atom to separate the target compounds from other plant metabolites. The typical workflow involves solvent extraction, acid-base partitioning, and multiple stages of chromatography for purification.

General Experimental Workflow

A generalized workflow for the isolation of this compound from plant biomass is depicted below. This process is adaptable depending on the starting material and available laboratory equipment.

Caption: General workflow for this compound isolation.

Detailed Experimental Protocol: Isolation from Rhazya stricta

This protocol is a composite method based on procedures described for isolating this compound and other MIAs from Rhazya stricta.[3][4][7]

1. Plant Material Preparation and Extraction:

-

Air-dry the aerial parts (leaves) of Rhazya stricta at room temperature until brittle.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

Macerate the powdered plant material (e.g., 1 kg) with a solvent mixture of chloroform (B151607):ethanol (B145695) (1:2 v/v) at room temperature for 48-72 hours with occasional agitation.

-

Filter the extract through cheesecloth and then filter paper. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a dark brown, gummy residue (the crude extract).

2. Acid-Base Partitioning:

-

Dissolve the crude extract in 2% aqueous hydrochloric acid (HCl).

-

Filter the acidic solution to remove any insoluble non-alkaloidal material.

-

Wash the acidic solution with n-hexane or diethyl ether to remove fats, oils, and chlorophyll. Discard the organic layer.

-

Adjust the pH of the aqueous layer to approximately 9-10 using a concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution. The solution should be kept cool in an ice bath during basification.

-

Extract the now alkaline aqueous solution exhaustively with chloroform (CHCl₃) or dichloromethane (B109758) (DCM) in a separatory funnel.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.

3. Chromatographic Purification:

-

Subject the crude alkaloid fraction to vacuum liquid chromatography (VLC) or conventional column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing polarity with ethyl acetate (B1210297) (EtOAc) and then methanol (B129727) (MeOH). (e.g., Hexane -> Hexane:EtOAc -> EtOAc -> EtOAc:MeOH -> MeOH).

-

Collect fractions (e.g., 20-50 mL each) and monitor them by thin-layer chromatography (TLC) using a mobile phase such as CHCl₃:MeOH (9.5:0.5 v/v). Visualize spots under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent, which gives an orange or brown color with alkaloids.

-

Combine fractions containing the spot corresponding to this compound (based on comparison with a standard or literature Rƒ values).

-

Perform further purification of the combined fractions using preparative TLC (PTLC) or High-Performance Liquid Chromatography (HPLC) to yield pure this compound. One study reported using a PTLC system with CHCl₃:MeOH (9.5:0.5) to purify a fraction containing this compound.[4]

4. Characterization:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR).

Protocol Variation: Isolation from Antirhea putaminosa

An early method highlights a critical step for maximizing yield from A. putaminosa.[1]

-

Extraction: Freshly collected leaf material should be immediately submerged in ethanol on-site. Extraction of dried leaves was reported to give poor yields.[1]

-

Purification: The crude alkaloids obtained after initial processing were dissolved in chloroform and chromatographed on neutral alumina. Elution with chloroform yielded fractions that crystallized upon solvent removal.[1]

Biological Context and Relevant Pathways

While specific signaling pathways directly modulated by this compound are not yet fully elucidated, the compound and extracts containing it have demonstrated biological activity. For instance, this compound was among several MIAs from Rhazya stricta that exhibited cytotoxic effects against various human cancer cell lines, including colon (HCT-116), prostate (PC-3), and hepatocellular carcinoma (HepG2).[4][8] Other studies on R. stricta extracts, which contain this compound, have noted potential antiviral activity.[9]

Biosynthetic Pathway of Monoterpenoid Indole Alkaloids

This compound belongs to the vast family of MIAs, which all originate from a common biosynthetic pathway. This pathway combines precursors from the shikimate pathway (producing tryptophan) and the methylerythritol phosphate (B84403) (MEP) pathway (producing the monoterpene secologanin). The key condensing step involves the enzyme strictosidine (B192452) synthase (STR), which links tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor for all MIAs.[10][11][12] From strictosidine, a series of enzymatic transformations, including deglycosylation, cyclizations, and rearrangements, lead to the various MIA skeletons, including the Corynanthe scaffold of this compound.

Caption: Simplified biosynthesis of monoterpenoid indole alkaloids.

Conclusion

This compound remains a compelling target for natural product research. Its isolation is achievable from specific plant sources like Antirhea putaminosa and Rhazya stricta using established alkaloid extraction and purification protocols. While quantitative data on natural abundance is limited, the detailed methodologies presented here provide a solid foundation for researchers to obtain this compound for further investigation. Future work should focus on elucidating its specific molecular targets and signaling pathways to fully understand its therapeutic potential, particularly in the context of its observed cytotoxic activities. The continued exploration of its biosynthesis may also open avenues for synthetic biology approaches to enhance its production.

References

- 1. connectsci.au [connectsci.au]

- 2. This compound, a new indole alkaloid from Antirhea putaminosa(F.v.Muell.) Bail. - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 3. Monoterpene Indole Alkaloids from the Aerial Parts of Rhazya stricta Induce Cytotoxicity and Apoptosis in Human Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Monoterpene Indole Alkaloids from the Aerial Parts of Rhazya stricta Induce Cytotoxicity and Apoptosis in Human Adenocarcinoma Cells [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of cytotoxicity and antiviral activity of Rhazya stricta Decne leaves extract against influenza A/PR/8/34 (H1N1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. webspace.pugetsound.edu [webspace.pugetsound.edu]

- 12. Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

The Cytotoxic and Antiproliferative Potential of Antirhine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antirhine, a monoterpene indole (B1671886) alkaloid, has demonstrated notable cytotoxic and antiproliferative activities against various cancer cell lines. This technical guide provides a comprehensive overview of the existing research on this compound's effects, with a focus on quantitative data, experimental methodologies, and the current understanding of its mechanism of action. The information is presented to support further investigation into its potential as a therapeutic agent.

Introduction

Monoterpene indole alkaloids, a diverse class of natural products, are recognized for their wide range of biological activities, including potent anticancer properties.[1] this compound, isolated from plant species such as Rhazya stricta, has emerged as a compound of interest due to its demonstrated cytotoxic effects.[2] This document consolidates the available scientific data on this compound, offering a detailed resource for researchers in oncology and drug discovery.

Quantitative Data: Cytotoxic Activity of this compound

The cytotoxic activity of this compound has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized in the table below. This data provides a clear indication of the compound's potency and selectivity.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Not specified, but showed similar effect to compound 6 (IC50 = 21.1 ± 1.97 µM against HepG2) |

| HepG2 | Hepatocellular Carcinoma | Showed cytotoxicity |

| HeLa | Cervical Adenocarcinoma | 23.2 ± 1.68 |

Data sourced from Al-zuaidy et al., 2022.[2]

Experimental Protocols

The following section details a generalized protocol for assessing the cytotoxic and antiproliferative activity of a compound like this compound, based on standard laboratory practices.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound (or other test compounds)

-

Target cancer cell lines (e.g., MCF-7, HepG2, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Trypsinize and seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in the cell culture medium to achieve a range of final concentrations to be tested.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic agent).

-

Incubate the plates for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

-

Experimental Workflow Diagram

Caption: Workflow for determining cell viability using the MTT assay.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the cytotoxic and antiproliferative effects of this compound are not yet fully elucidated in the scientific literature. While studies on other alkaloids isolated from the same plant source, Rhazya stricta, have shown induction of apoptosis and cell cycle arrest, similar detailed investigations for this compound are not currently available.[2]

It is hypothesized that this compound may share mechanistic similarities with other monoterpene indole alkaloids, which are known to induce apoptosis through various signaling cascades. These often involve the modulation of Bcl-2 family proteins, activation of caspases, and cell cycle arrest at different phases. However, without specific experimental data for this compound, any depiction of its signaling pathway would be speculative.

General Apoptosis Signaling Pathway

For illustrative purposes, a generalized diagram of the intrinsic and extrinsic apoptosis pathways is provided below. Future research is needed to determine which, if any, of these pathways are specifically modulated by this compound.

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

Conclusion and Future Directions

The available data indicates that this compound possesses significant cytotoxic and antiproliferative properties against a range of cancer cell lines. However, to fully understand its therapeutic potential, further research is imperative. Key areas for future investigation include:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound is crucial. This includes investigating its effects on apoptosis, cell cycle regulation, and other cellular processes.

-

In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy and safety of this compound in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and selective anticancer agents.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, with the ultimate goal of translating the potential of this compound into novel cancer therapies.

References